molecular formula C19H19N3O2 B14960087 N-(4-cyanophenyl)-4-(pentanoylamino)benzamide

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B14960087
M. Wt: 321.4 g/mol
InChI Key: FCLXKPKRUDDYTQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core with a 4-cyanophenyl group and a pentanoylamino group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of 4-cyanophenylamine: This can be achieved by nitration of 4-chlorobenzonitrile followed by reduction.

    Acylation: The 4-cyanophenylamine is then acylated with pentanoyl chloride to form N-(4-cyanophenyl)-4-pentanoylaminobenzamide.

    Coupling Reaction: The final step involves coupling the acylated product with benzoyl chloride under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or nitrile functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-4-(butanoylamino)benzamide
  • N-(4-cyanophenyl)-4-(hexanoylamino)benzamide
  • N-(4-cyanophenyl)-4-(propanoylamino)benzamide

Uniqueness

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide is unique due to the specific length of its pentanoyl chain, which can influence its chemical reactivity and biological activity. Compared to its analogs with shorter or longer chains, this compound may exhibit distinct properties and applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C19H19N3O2/c1-2-3-4-18(23)21-16-11-7-15(8-12-16)19(24)22-17-9-5-14(13-20)6-10-17/h5-12H,2-4H2,1H3,(H,21,23)(H,22,24)

InChI Key

FCLXKPKRUDDYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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